Chlorhydrate de cis-tert-butyl 4-amino-3-méthylpipéridine-1-carboxylate

Vue d'ensemble

Description

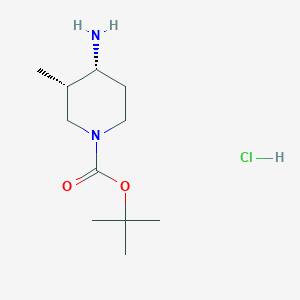

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe for investigating biological processes .

Medicine

It can be used in the synthesis of drugs targeting specific molecular pathways .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mécanisme D'action

The mechanism of action of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

- tert-Butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

- tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Uniqueness

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group on the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Activité Biologique

Tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, neuroprotective effects, and potential applications in cancer therapy.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 1290191-72-8

Biological Activity Overview

The biological activities of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including drug-resistant strains. For example:

- Activity Against MRSA and VRE : The compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) . This activity is comparable to that of last-resort antibiotics like vancomycin and linezolid.

| Bacterial Strain | MIC (μg/mL) | Resistance Type |

|---|---|---|

| MRSA | 0.78 | Methicillin |

| VREfm | 1.56 | Vancomycin |

| S. epidermidis | 3.125 | Linezolid-resistant |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease:

- Inhibition of Amyloid Beta Aggregation : Research indicates that it can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology. In vitro studies revealed that the compound enhanced cell viability in astrocytes exposed to amyloid beta, suggesting a protective effect against neurotoxicity .

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ alone | 43.78 |

| Aβ + Compound | 62.98 |

3. Potential in Cancer Therapy

The compound has been investigated for its cytotoxic effects on cancer cells:

- Cytotoxicity in Tumor Models : In studies involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity and induced apoptosis more effectively than some reference drugs like bleomycin . This suggests a potential role in cancer treatment strategies.

Case Studies

Several case studies have explored the biological activity of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride:

- Case Study 1 : A study examining its effects on MRSA infections found that treatment with the compound significantly reduced bacterial load in infected tissue samples compared to untreated controls.

- Case Study 2 : In a model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation in transgenic mice.

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKUDHNJGUHRE-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-03-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.